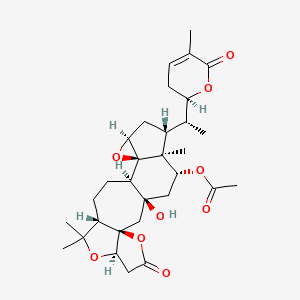![molecular formula C8H7F2NO B13055287 (3S)-5,6-Difluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13055287.png)
(3S)-5,6-Difluoro-2,3-dihydrobenzo[B]furan-3-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-5,6-Difluoro-2,3-dihydrobenzo[B]furan-3-ylamine is a synthetic organic compound characterized by the presence of a dihydrobenzo[B]furan ring substituted with two fluorine atoms and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-5,6-Difluoro-2,3-dihydrobenzo[B]furan-3-ylamine typically involves the following steps:
Formation of the Dihydrobenzo[B]furan Ring: The initial step involves the cyclization of a suitable precursor to form the dihydrobenzo[B]furan ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination reactions. Common reagents for this step include Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: The final step involves the introduction of the amine group. This can be accomplished through nucleophilic substitution reactions using amine sources such as ammonia or primary amines under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives or reduce the dihydrobenzo[B]furan ring.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds for nucleophilic substitution; halogenating agents for electrophilic substitution.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3S)-5,6-Difluoro-2,3-dihydrobenzo[B]furan-3-ylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for studying interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as fluorinated polymers or advanced coatings.
Mecanismo De Acción
The mechanism of action of (3S)-5,6-Difluoro-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets. The fluorine atoms and amine group play crucial roles in binding to these targets, influencing their activity and function. The compound may modulate enzymatic activity, receptor binding, or other cellular processes through these interactions.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-5,6-Difluoro-2,3-dihydrobenzo[B]furan-3-ylamine: Unique due to the presence of two fluorine atoms and an amine group.
(3S)-5,6-Dichloro-2,3-dihydrobenzo[B]furan-3-ylamine: Similar structure but with chlorine atoms instead of fluorine.
(3S)-5,6-Dimethyl-2,3-dihydrobenzo[B]furan-3-ylamine: Similar structure but with methyl groups instead of fluorine.
Uniqueness
The presence of fluorine atoms in this compound imparts unique properties, such as increased metabolic stability and altered electronic characteristics, making it distinct from its analogs with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C8H7F2NO |
|---|---|
Peso molecular |
171.14 g/mol |
Nombre IUPAC |
(3S)-5,6-difluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7F2NO/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-2,7H,3,11H2/t7-/m1/s1 |
Clave InChI |
NKOQNQIOPYUDTK-SSDOTTSWSA-N |
SMILES isomérico |
C1[C@H](C2=CC(=C(C=C2O1)F)F)N |
SMILES canónico |
C1C(C2=CC(=C(C=C2O1)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


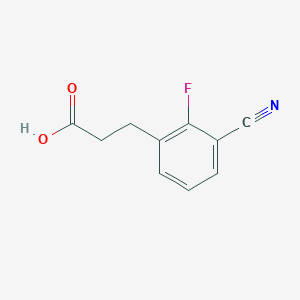
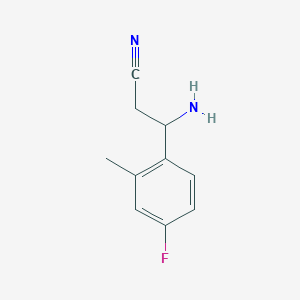
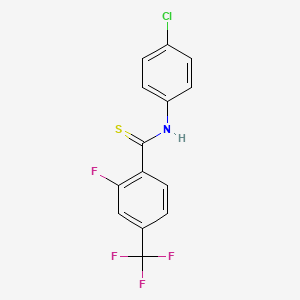
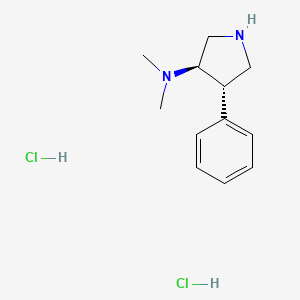
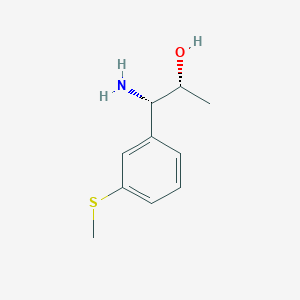
![(1R)-1-[2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13055259.png)

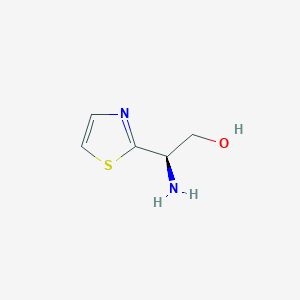


![1-(4-[(2-Fluorophenyl)methoxy]phenyl)propan-1-amine](/img/structure/B13055294.png)

![2-(5-Chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid](/img/structure/B13055302.png)
